1-(4-Methylphenyl)pyrrolidine-2,5-dione
Overview
Description
1-(4-Methylphenyl)pyrrolidine-2,5-dione is a member of pyrrolidines . It is a compound with the formula C11H11NO2 . This compound has been found in culture media conditioned by certain strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .
Synthesis Analysis
Pyrrolidine-2,5-dione is a versatile scaffold used in drug discovery . The synthesis of pyrrolidine-2,5-dione derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of 1-(4-Methylphenyl)pyrrolidine-2,5-dione includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine-2,5-dione and its derivatives, including 1-(4-Methylphenyl)pyrrolidine-2,5-dione, have been characterized by their target selectivity in various chemical reactions . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
1-(4-Methylphenyl)pyrrolidine-2,5-dione has a molecular formula of C11H11NO2 . Its average mass is 189.214 and its mono-isotopic mass is 189.07898 .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring serves as a versatile scaffold for developing biologically active compounds. Researchers have explored 4-methylproline derivatives due to several key factors:
- Pseudorotation : The non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) enhances three-dimensional coverage .
Antifungal Activity
In drug discovery, 4-methylproline derivatives have been investigated for their antifungal properties. Researchers designed and synthesized novel compounds containing both hydrazine and diphenyl ether pharmacophores. These derivatives showed promising antifungal activity .
Antiproliferative Agents
Alterations in coordinating groups of pyrrolidine ligands have been explored to enhance their antiproliferative activity. The pyrrolidine core structure, including 4-methylproline, plays a crucial role in these investigations .
Chiral Building Blocks
As a non-essential amino acid, l-proline (with one chiral center) serves as a building block for chiral compounds. 4-methylproline derivatives contribute to stereoselective synthesis and catalysis .
Enantioselective Protein Binding
The stereoisomers and spatial orientation of substituents in 4-methylproline compounds influence their binding mode to enantioselective proteins. Medicinal chemists consider these factors when designing drug candidates .
SAR and Biological Activity
Structure-activity relationship (SAR) studies have revealed insights into the influence of steric factors on biological activity. For instance, antibacterial activity varies based on N’-substituents and phenyl substituents .
Mechanism of Action
Target of Action
1-(4-Methylphenyl)pyrrolidine-2,5-dione is a type of pyrrolidines It’s known that pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, have been reported to show bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
It’s known that pyrrolidine-2,4-dione derivatives have shown striking biological activities against certain fungi . Also, some compounds have shown moderate to good inhibitory activities against plant growth .
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSFKFXFMNGXCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177713 | |
Record name | 2,5-Pyrrolidinedione, 1-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Tolyl)pyrrolidine-2,5-dione | |
CAS RN |
2314-79-6 | |
Record name | N-(4-Methylphenyl)succinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC28986 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Pyrrolidinedione, 1-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(P-TOLYL)SUCCINIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-METHYLPHENYL)SUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56FSC7B26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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